molecular formula C18H19NO3 B11250241 8-methyl-N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

8-methyl-N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11250241
M. Wt: 297.3 g/mol
InChI Key: UNQYTJYRTCKNBZ-UHFFFAOYSA-N
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Description

8-methyl-N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic organic compound that belongs to the class of benzodioxepines This compound is characterized by its unique structure, which includes a benzodioxepine ring system fused with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the following steps:

    Formation of the Benzodioxepine Ring: The benzodioxepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and epoxides. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction. This involves reacting the benzodioxepine intermediate with an appropriate amine, such as 3-methylphenylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-methyl-N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

8-methyl-N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 8-methyl-N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methyl-N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its benzodioxepine ring system, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

8-methyl-N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C18H19NO3/c1-12-5-3-6-14(9-12)19-18(20)15-11-17-16(10-13(15)2)21-7-4-8-22-17/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,19,20)

InChI Key

UNQYTJYRTCKNBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2C)OCCCO3

Origin of Product

United States

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